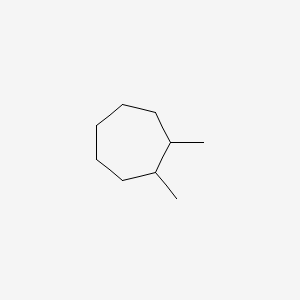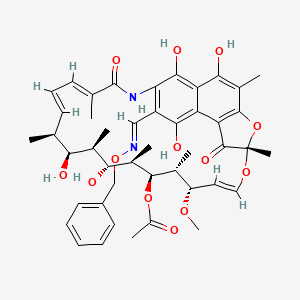
Selenium74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Selenium-74 is one of the six natural isotopes of Selenium . Selenium is a chalcogen element found in nature as numerous allotropic forms, six stable isotopes, several radioactive isotopes, and four oxidation states .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Selenium is a nonmetal with symbol Se and atomic number 34, located in the fourth period of the periodic table in the chalcogen group . Its atomic and physical properties are listed in Table 1.1 . Selenium can exist as multiple allotropes . Both amorphous (without crystalline shape) and crystalline varieties of selenium occur .
Chemical Reactions Analysis
Selenium tends to be reduced in biological systems, whereas sulfur is usually oxidized . Organoselenium compounds, especially selenols (e.g., selenocysteine) and selenides (e.g., selenomethionine), are of great biological relevance due to their presence in peptides and proteins . Selenium does not react with dilute non-oxidizing acids .
Physical And Chemical Properties Analysis
Selenium is a nonmetal with symbol Se and atomic number 34 . Its atomic and physical properties include atomic weight 78.963 Da, atomic radius 103 pm, covalent radius 116 pm, common oxidation states −2, 0, +4, +6, melting point 494 K, 221 °C, and boiling point 958 K, 685 °C .
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Selenium74 involves the use of a cyclotron to produce the radioactive isotope from stable selenium.", "Starting Materials": [ "Stable selenium" ], "Reaction": [ "The stable selenium is bombarded with high-energy protons in a cyclotron.", "This results in the production of Selenium74 through the reaction: Se-74 = p + Se-73", "The resulting Selenium74 can then be isolated and purified for use in various applications." ] } | |
CAS RN |
13981-33-4 |
Product Name |
Selenium74 |
Molecular Formula |
P2Sr3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




